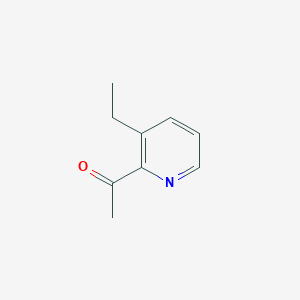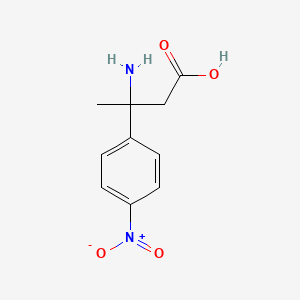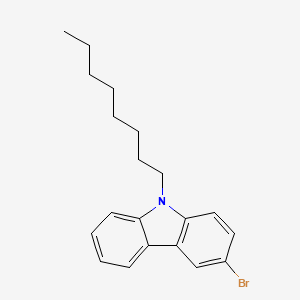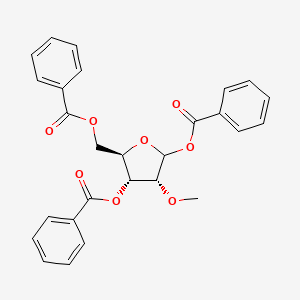
5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol
Vue d'ensemble
Description
5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that contains a piperidine ring, a benzoyl group, and an oxadiazole ring. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-benzoylpiperidin-4-yl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.
Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can produce a variety of benzoyl-substituted compounds .
Applications De Recherche Scientifique
5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor with a similar piperidine structure.
N′-(1-Benzylpiperidin-4-yl)acetohydrazide: Another compound with a piperidine ring, used in the synthesis of opioid analgesics.
Uniqueness
5-(1-Benzoylpiperidin-4-yl)-1,3,4-oxadiazol-2-ol is unique due to its combination of a benzoyl group and an oxadiazole ring, which imparts distinct chemical and pharmacological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that are not commonly found in similar compounds.
Propriétés
IUPAC Name |
5-(1-benzoylpiperidin-4-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(11-4-2-1-3-5-11)17-8-6-10(7-9-17)12-15-16-14(19)20-12/h1-5,10H,6-9H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWSWRDYAOQWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)O2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1375627.png)

![Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate](/img/structure/B1375632.png)
![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)
amine hydrochloride](/img/structure/B1375635.png)


![1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B1375641.png)


